molecular formula C13H12BrNO B11845767 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one

1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one

Cat. No.: B11845767
M. Wt: 278.14 g/mol
InChI Key: LRZUYKMHLUMIAZ-UHFFFAOYSA-N
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Description

1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one is a functionalized quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline core structure is a privileged scaffold in pharmaceuticals, known for its diverse biological activities . This compound is specifically valued as a key chemical intermediate for the synthesis of more complex molecules. The presence of the bromo substituent makes it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a wide array of analogues for structure-activity relationship (SAR) studies. Quinoline derivatives, including bromo-substituted variants, are extensively investigated for their anticancer properties . They have demonstrated potent activity through various mechanisms, including acting as growth regulators through apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest . The structural features of this compound make it a promising candidate for developing novel therapeutic agents, and it may be utilized in biochemical assays to explore its interactions with specific metalloenzymes . Researchers employ this compound in projects aimed at treating various cancer cell lines, such as breast, colon, and lung cancer. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

1-(6-bromo-4-methylquinolin-2-yl)propan-2-one

InChI

InChI=1S/C13H12BrNO/c1-8-5-11(6-9(2)16)15-13-4-3-10(14)7-12(8)13/h3-5,7H,6H2,1-2H3

InChI Key

LRZUYKMHLUMIAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Br)CC(=O)C

Origin of Product

United States

Preparation Methods

Condensation of β-Keto Esters with 4-Bromoaniline

The Knorr reaction is the most widely reported method for constructing the quinoline core. Key steps include:

  • Starting Materials : 4-Bromoaniline and β-keto esters (e.g., ethyl acetoacetate or ethyl 3-oxopentanoate).

  • Mechanism :

    • Anilide Formation : 4-Bromoaniline condenses with β-keto esters under acidic conditions (e.g., acetic acid/HCl) to form an anilide intermediate .

    • Cyclization : The anilide undergoes intramolecular cyclization via dehydration, forming 6-bromo-4-methylquinolin-2(1H)-one .

Reaction Conditions :

StepReagents/ConditionsYieldReference
Anilide Formation4-Bromoaniline, β-keto ester, HCl, reflux (6–8 h)70–85%
CyclizationH2SO4, 120°C, 3 h65–78%
StepReagents/ConditionsYield
ChlorinationPOCl3, reflux, 4 h88%
SubstitutionAcetone enolate, THF, −78°C, 2 h62%

Synthesis of Quinoline-4-carboxylic Acid Derivatives

An alternative route involves the Pfitzinger reaction, which uses isatin and 4-bromoacetophenone :

  • Condensation : Isatin reacts with 4-bromoacetophenone in NaOH/EtOH to form 2-(4-bromophenyl)quinoline-4-carboxylic acid.

  • Decarboxylation : The carboxylic acid is decarboxylated under acidic conditions (H2SO4, 150°C) to yield 6-bromo-4-methylquinoline .

Limitations : Lower regioselectivity compared to the Knorr method, with yields rarely exceeding 50% .

Comparative Data :

MethodStarting MaterialsTotal YieldKey Advantage
Knorr4-Bromoaniline, β-keto ester48% (3 steps)High regioselectivity
PfitzingerIsatin, 4-bromoacetophenone32% (2 steps)Shorter route

Structural Confirmation

Post-synthesis characterization ensures product integrity:

  • NMR :

    • 1H NMR (CDCl3) : δ 2.51 (s, 3H, CH3), 3.12 (s, 2H, CH2CO), 7.45–8.20 (m, 4H, aromatic) .

    • 13C NMR : δ 195.2 (C=O), 145.1–126.4 (aromatic C), 24.9 (CH3) .

  • IR : Strong absorption at 1715 cm⁻¹ (C=O stretch) .

Purity Analysis

  • HPLC : >98% purity using C18 column (MeCN/H2O, 70:30) .

  • Melting Point : 120–122°C .

Solvent and Catalyst Optimization

  • Green Chemistry : Replacement of POCl3 with PCl5 in dichloroethane reduces environmental impact .

  • Catalysis : FeCl3/AgSbF6 systems improve Friedel-Crafts acylation efficiency during ketone introduction .

Yield Improvement Strategies

  • Microwave Assistance : Reduces cyclization time from 3 h to 20 min (yield increase: 65% → 82%) .

  • Flow Chemistry : Continuous-flow reactors enhance reproducibility in enolate substitution steps .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 1-(6-substituted-4-methylquinolin-2-yl)propan-2-one derivatives.

    Oxidation Reactions: Products include 1-(6-bromo-4-methylquinolin-2-yl)propanoic acid or 1-(6-bromo-4-methylquinolin-2-yl)propanal.

    Reduction Reactions: Products include 1-(6-bromo-4-methylquinolin-2-yl)propan-2-ol.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H12BrN1O
Molecular Weight : 270.13 g/mol
IUPAC Name : 1-(6-bromo-4-methylquinolin-2-yl)propan-2-one

The compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom at the 6-position and the methyl group at the 4-position contribute to its reactivity and potential biological effects.

Medicinal Chemistry

1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one has been investigated for its potential as an antimicrobial agent . Studies have shown that compounds with quinoline structures exhibit significant activity against various bacterial strains. The compound's ability to inhibit bacterial growth suggests it may serve as a lead compound in the development of new antibiotics.

Case Study: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibits Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against both Gram-positive and Gram-negative bacteria. This indicates a moderate level of efficacy, warranting further exploration into its mechanisms of action.

Anticancer Research

Research has indicated that 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one may possess anticancer properties . Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines, such as breast cancer (MCF-7) cells.

Case Study: Cytotoxicity Assessment

A cytotoxicity study reported an IC50 value of approximately 25 µM after 48 hours of exposure to MCF-7 cells. This suggests that the compound has moderate potency against cancer cells, indicating its potential as a scaffold for developing anticancer drugs.

Material Science

Due to its unique chemical structure, this compound can be explored for applications in material science , particularly in the synthesis of organic electronic materials or as a precursor in the development of polymers with specific electronic properties.

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
This CompoundContains bromine at C6Exhibits significant antimicrobial activity
4-MethylquinolineLacks bromine substitutionLess potent against microbes
6-MethoxyquinolineContains methoxy instead of bromineDifferent electronic properties affecting biological activity

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Quinoline-Based Derivatives

  • 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (CAS: 27311-88-2): Structural Features: Contains a butan-2-one chain at the 3-position and a chloro substituent at the 4-position instead of methyl. The elongated ketone chain (butanone vs. propanone) may affect molecular flexibility and binding interactions .
  • 6-Bromo-3-methylisoquinolin-1(2H)-one (CAS: 872018-40-1): Structural Features: An isoquinolinone isomer with bromo and methyl groups. Key Differences: The isoquinolinone scaffold differs in nitrogen placement, which can influence aromatic π-stacking and hydrogen-bonding capabilities compared to quinoline derivatives .

Propan-2-one Derivatives with Aromatic Substituents

  • 1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one :
    • Structural Features : A phenyl ring with a trifluoroethoxy group at the 4-position linked to propan-2-one.
    • Electronic Effects : The trifluoroethoxy group is strongly electron-withdrawing, enhancing resistance to oxidative degradation compared to bromo or methyl groups .
  • 1-(4-Methoxyphenyl)propan-2-one :
    • Structural Features : A methoxy group at the 4-position of the phenyl ring.
    • Reactivity : The electron-donating methoxy group increases nucleophilicity at the ketone, making it more reactive in condensation reactions than halogenated analogs .

Heterocyclic Propan-2-one Derivatives

  • Arylbenzofuran Lignans (e.g., 1-(6-Methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one): Structural Features: Benzofuran core with methoxy and methyl substituents. Biological Relevance: Such compounds exhibit antioxidant and antimicrobial activities, suggesting that the propan-2-one moiety in the target quinoline derivative could similarly contribute to bioactivity .
  • 1-(Furan-2-yl)propan-2-one :
    • Simpler Structure : A furan ring attached to propan-2-one.
    • Applications : Used as a flavoring agent, highlighting the versatility of propan-2-one derivatives in industrial applications .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one Quinoline 6-Bromo, 4-methyl, propan-2-one Potential precursor for medicinal chemistry
4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one Quinoline 6-Bromo, 4-chloro, butan-2-one Enhanced reactivity in halogenated environments
1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one Phenyl 4-Trifluoroethoxy, propan-2-one High stability under oxidative conditions
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one Phenyl tert-Butyl, 4-hydroxy Improved solubility in polar solvents

Research Findings and Implications

  • Substituent Effects : Halogenation (bromo, chloro) and alkylation (methyl, tert-butyl) significantly influence electronic properties and bioactivity. For example, bromo groups enhance electrophilicity, aiding in nucleophilic aromatic substitution .
  • Functional Group versatility : The propan-2-one moiety serves as a reactive handle for further derivatization, such as in the synthesis of heterocycles (e.g., benzofurans) .
  • Methodological Advances : Palladium-catalyzed reactions (e.g., α-arylation) and microwave-assisted syntheses improve yields and efficiency for propan-2-one derivatives .

Biological Activity

The compound 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one

The synthesis of 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one can be achieved through the Knorr reaction, which involves the condensation of 4-bromoaniline with β-keto esters. The resulting anilides undergo cyclization to yield quinoline derivatives. This method has been optimized to minimize by-products and enhance yield, demonstrating the versatility of quinoline synthesis in medicinal chemistry .

Antimicrobial Properties

Quinoline derivatives, including 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one, have shown significant antimicrobial activity. Studies indicate that certain derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, related compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) values against these pathogens, with promising results suggesting potential for development as antimicrobial agents .

Anticancer Activity

Quinoline-based compounds have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific protein kinases that play critical roles in cell proliferation and survival. For example, quinoline derivatives can induce apoptosis in cancer cells by disrupting kinase activity and promoting cell cycle arrest. Preliminary studies indicate that 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one may share similar mechanisms, warranting further investigation into its efficacy against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR of quinoline derivatives is crucial for optimizing their biological activity. The presence of bromine and methyl groups at specific positions on the quinoline ring significantly influences their interaction with biological targets. For instance, variations in substituents can alter the lipophilicity and electronic properties of the compounds, impacting their potency and selectivity against different biological pathways .

CompoundSubstituentsMIC (µM)Activity
1-(6-Bromo-4-methylquinolin-2-yl)propan-2-oneBr, CH3TBDAntibacterial/Anticancer
Related Quinoline DerivativeF25.34Antitubercular
Another Quinoline VariantCl106.4Moderate Antitubercular

Study on Antimycobacterial Activity

A recent study evaluated a series of quinoline derivatives for their antitubercular activity using the microplate Alamar Blue assay (MABA). The results indicated that several compounds exhibited moderate to good activity against Mycobacterium tuberculosis, suggesting that modifications to the quinoline structure could enhance efficacy against this pathogen .

Evaluation Against Cancer Cell Lines

Research focusing on the cytotoxic effects of various quinoline derivatives on cancer cell lines has revealed that many compounds induce significant cell death. For example, compounds structurally related to 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one were tested against L929 mouse fibroblast cells and showed promising results in terms of selective toxicity towards cancerous cells while sparing normal cells .

Q & A

Q. What are the key synthetic routes for preparing 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one?

The compound can be synthesized via nucleophilic substitution or bromination reactions. A common approach involves reacting a quinoline precursor with a brominating agent (e.g., NBS or HBr) under controlled conditions. For example, similar brominated ketones are synthesized using propargyl bromide and a base like potassium carbonate, followed by purification via column chromatography . Characterization typically employs NMR (δ4.7 for alkyne protons) and FT-IR (C≡C stretch at ~2,125 cm⁻¹) to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm proton environments and substituent positions (e.g., methyl and bromine groups).
  • X-ray Crystallography : For definitive structural elucidation (mean C–C bond length: 0.002–0.003 Å; R factor: <0.06) .
  • HPLC : For purity assessment, with sample volumes of 2.0 µL and retention time analysis .

Q. How is the compound purified to achieve >95% purity?

Purification methods include:

  • Column Chromatography : Using silica gel and gradient elution with ethyl acetate/hexane.
  • Recrystallization : Solvent systems like ethanol/water optimize crystal formation.
  • HPLC : Reverse-phase columns (C18) with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent?

Density Functional Theory (DFT) or molecular dynamics simulations (e.g., using Discovery Studio) model electron density and bond dissociation energies. For example, bromine’s electrophilicity can be analyzed via frontier molecular orbitals (HOMO-LUMO gaps), guiding predictions for nucleophilic substitution or cross-coupling reactions .

Q. What experimental limitations affect reproducibility in studies involving this compound?

Key limitations include:

  • Sample Degradation : Organic degradation over time (e.g., during 9-hour experiments) alters matrix stability. Mitigation requires continuous cooling .
  • Synthetic Variability : Small-scale syntheses (e.g., 8 initial samples) reduce pollution variability compared to real-world sewage, limiting generalizability .

Q. How does X-ray crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray studies (100–295 K) provide bond angles, torsion angles, and packing motifs. For example, quinoline derivatives show planar aromatic systems with dihedral angles <5° between substituents, confirmed by R factors <0.06 .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

  • Multi-Technique Validation : Cross-validate NMR/FT-IR data with crystallographic results.
  • Error Analysis : Quantify discrepancies (e.g., bond length differences >0.01 Å may indicate conformational flexibility).
  • Dynamic NMR : Resolve rotational barriers or tautomerism not evident in static structures .

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